molecular formula C16H19N B8754202 4-[3-(3-Methylphenyl)propyl]aniline

4-[3-(3-Methylphenyl)propyl]aniline

Cat. No. B8754202
M. Wt: 225.33 g/mol
InChI Key: PNIPHQJDUOTAPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(3-Methylphenyl)propyl]aniline is a useful research compound. Its molecular formula is C16H19N and its molecular weight is 225.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(3-Methylphenyl)propyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(3-Methylphenyl)propyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[3-(3-Methylphenyl)propyl]aniline

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

4-[3-(3-methylphenyl)propyl]aniline

InChI

InChI=1S/C16H19N/c1-13-4-2-6-15(12-13)7-3-5-14-8-10-16(17)11-9-14/h2,4,6,8-12H,3,5,7,17H2,1H3

InChI Key

PNIPHQJDUOTAPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCCC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

46 g (0.47 mole) of concentrated sulfuric acid and 8 g of palladium on 80% active carbon are added to a solution of 130 g (0.49 mole) of E-(3-methylstyryl) 4-nitrophenyl ketone in 1.3 l of glacial acetic acid, and the mixture is saturated with nitrogen. Thereafter, hydrogen gas is passed into the stirred mixture under atmospheric pressure. After about 30 l of hydrogen has been absorbed, the mixture is heated to 50°-70° C. and hydrogenated until the theoretical amount of hydrogen (about 66 l) has been consumed. The mixture is filtered under suction over kieselguhr, the filtrate is evaporated to dryness and the residue is stirred with 1 l of ice water, 200 ml of 50% strength sodium hydroxide solution and 800 ml of methyl tert-butyl ether. The aqueous phase is washed with 3 times 250 ml of methyl tert-butyl ether, and the combined organic phases are washed once with 250 ml of water and once with 250 ml of saturated NaCl solution, dried over Na2SO4 and evaporated down under reduced pressure to give 114 g of a brown oil of boiling point 158°-163° C./0.3 mm, which is about 95% pure (corresponding to 98% of theory) according to the gas chromatogram.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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